molecular formula C5H10CaNNaO7P2 B8143706 Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate

Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate

Cat. No.: B8143706
M. Wt: 321.15 g/mol
InChI Key: HDYWZJSCXCKRJV-UHFFFAOYSA-K
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Description

Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate is a complex organophosphorus compound It is characterized by the presence of both calcium and sodium ions, along with a phosphonatopropyl group that includes an acetamido and hydroxyphosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate typically involves multi-step organic synthesis techniques. One common method includes the following steps:

    Preparation of 1-acetamido-1-phosphonatopropyl precursor: This involves the reaction of acetamide with a suitable phosphonate ester under controlled conditions.

    Hydroxyphosphinate formation: The precursor is then reacted with a hydroxyphosphinate reagent, often under acidic or basic conditions to facilitate the formation of the desired hydroxyphosphinate group.

    Incorporation of calcium and sodium ions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as crystallization, filtration, and drying are crucial to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized phosphinate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the phosphinate group.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetamido group under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction could produce phosphinate alcohols.

Scientific Research Applications

Chemistry

In chemistry, calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in metal ion coordination complexes. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or pathways involved in disease processes, making it a potential candidate for drug development.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Calcium;sodium;(1-amino-1-phosphonatopropyl)-hydroxyphosphinate: Similar structure but with an amino group instead of an acetamido group.

    Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-phosphinate: Lacks the hydroxy group present in the hydroxyphosphinate derivative.

Uniqueness

Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate is unique due to the presence of both acetamido and hydroxyphosphinate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO7P2.Ca.Na/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);;/q;+2;+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYWZJSCXCKRJV-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(NC(=O)C)(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10CaNNaO7P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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